4-hydroxy-N'-{(1E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylene}benzohydrazide
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Overview
Description
4-HYDROXY-N’-[(E)-[3-HYDROXY-5-(HYDROXYMETHYL)-2-METHYLPYRIDIN-4-YL]METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple hydroxyl groups and a hydrazide functional group, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
The synthesis of 4-HYDROXY-N’-[(E)-[3-HYDROXY-5-(HYDROXYMETHYL)-2-METHYLPYRIDIN-4-YL]METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-hydroxybenzohydrazide and 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified through recrystallization from a suitable solvent .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. .
Scientific Research Applications
4-HYDROXY-N’-[(E)-[3-HYDROXY-5-(HYDROXYMETHYL)-2-METHYLPYRIDIN-4-YL]METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate.
Industry: It can be used as a corrosion inhibitor for metals in acidic environments .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or proteins. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 4-HYDROXY-N’-[(E)-[3-HYDROXY-5-(HYDROXYMETHYL)-2-METHYLPYRIDIN-4-YL]METHYLIDENE]BENZOHYDRAZIDE include:
- 4-HYDROXY-N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE
- 4-HYDROXY-N’-[(E)-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE These compounds share similar structural features but differ in the substituents on the aromatic ring, which can significantly affect their chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H15N3O4 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
4-hydroxy-N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C15H15N3O4/c1-9-14(21)13(11(8-19)6-16-9)7-17-18-15(22)10-2-4-12(20)5-3-10/h2-7,19-21H,8H2,1H3,(H,18,22)/b17-7+ |
InChI Key |
RFDATBVTFREXAW-REZTVBANSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=C(C=C2)O)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=C(C=C2)O)CO |
Origin of Product |
United States |
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